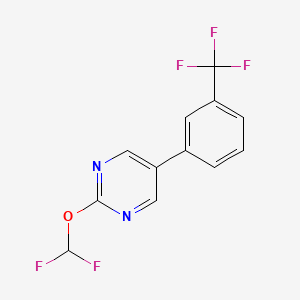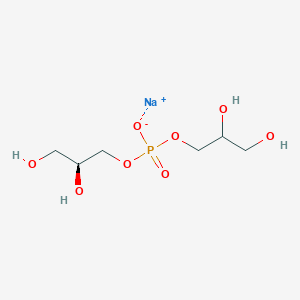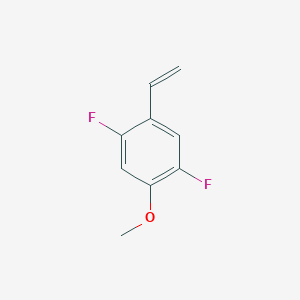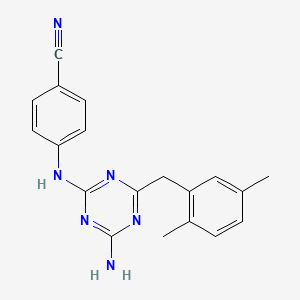
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine is a chemical compound known for its unique structural features and potential applications in various fields of scientific research. The compound consists of a pyrimidine ring substituted with a difluoromethoxy group and a trifluoromethylphenyl group, which contribute to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amidines and β-diketones.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through cross-coupling reactions, such as Suzuki or Heck coupling, using appropriate aryl halides and trifluoromethylating reagents.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and catalysts.
Analyse Des Réactions Chimiques
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrimidine ring or the phenyl group.
Coupling Reactions: Cross-coupling reactions, such as Suzuki or Heck coupling, can be used to introduce various functional groups onto the compound.
Common reagents and conditions used in these reactions include palladium catalysts, base or acid conditions, and appropriate solvents. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine has a wide range of scientific research applications, including:
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways, particularly those involving fluorinated compounds.
Industry: In industrial applications, the compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-(Difluoromethoxy)-5-(3-(trifluoromethyl)phenyl)pyrimidine can be compared with other similar compounds, such as:
2-(Trifluoromethoxy)phenyl isothiocyanate: This compound also contains a trifluoromethoxy group and is used in various chemical reactions and applications.
2-Fluoro-3-(trifluoromethyl)phenyl isocyanate: Another fluorinated compound with similar structural features, used in organic synthesis and materials science.
2-Fluoro-3-(trifluoromethyl)benzyl alcohol: A compound with a trifluoromethyl group and a hydroxyl group, used in chemical and biological research.
Propriétés
Formule moléculaire |
C12H7F5N2O |
|---|---|
Poids moléculaire |
290.19 g/mol |
Nom IUPAC |
2-(difluoromethoxy)-5-[3-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C12H7F5N2O/c13-10(14)20-11-18-5-8(6-19-11)7-2-1-3-9(4-7)12(15,16)17/h1-6,10H |
Clé InChI |
LTDBUXPSYSCPPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(N=C2)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (4aR,9aS)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate](/img/structure/B13123632.png)

![8-(2,5-Dimethylbenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13123642.png)




![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)



